1H-Indole-3-propanol

Antimicrobial Enzyme Inhibition Drug Discovery

1H-Indole-3-propanol (CAS 3569-21-9), also known as homotryptophol or 3-(1H-indol-3-yl)propan-1-ol, is an indole derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It consists of an indole ring with a three-carbon propanol side chain at the 3-position.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 3569-21-9
Cat. No. B1294426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-propanol
CAS3569-21-9
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCO
InChIInChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2
InChIKeyLYPSVQXMCZIRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-propanol (CAS 3569-21-9) Procurement Guide: Structure, Classification, and Key Differentiators


1H-Indole-3-propanol (CAS 3569-21-9), also known as homotryptophol or 3-(1H-indol-3-yl)propan-1-ol, is an indole derivative with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol [1]. It consists of an indole ring with a three-carbon propanol side chain at the 3-position . This compound is commercially available as a clear liquid with a purity typically ≥95%, a density of approximately 1.13-1.15 g/cm³, and recommended storage at +2 to +8 °C [2]. Its specific structure distinguishes it from shorter-chain analogs such as tryptophol (indole-3-ethanol) and longer-chain or oxidized derivatives, which have different physical properties and biological profiles.

Why Generic Indole Substitution is Inadequate: A Comparative Analysis of 1H-Indole-3-propanol


Simple substitution with other indole derivatives like tryptophol (indole-3-ethanol, C10H11NO) or indole-3-propionic acid (IPA, C11H11NO2) is not scientifically justified due to critical differences in their physicochemical properties and biological target engagement. The propanol side chain of 1H-Indole-3-propanol confers a distinct lipophilicity profile (estimated XLogP3 ~2) and hydrogen-bonding capacity compared to the shorter ethanol chain of tryptophol, which alters its membrane permeability and intermolecular interactions [1][2]. Critically, 1H-Indole-3-propanol is a documented reversible inhibitor of dihydrofolate reductase (DHFR), a mechanism not shared by tryptophol, which is primarily known as a sedative metabolite [3]. Furthermore, its phosphate ester is a validated substrate analog for tryptophan synthase structural studies, a role for which shorter- or longer-chain analogs are not suitable [4]. These differences mean that experimental outcomes obtained with one indole derivative cannot be extrapolated to another, and procurement of the incorrect analog can lead to failed assays or misleading structure-activity relationship (SAR) data.

Quantitative Differentiation of 1H-Indole-3-propanol: Head-to-Head Evidence for Scientific Selection


Enzyme Inhibition Profile: DHFR Inhibition by 1H-Indole-3-propanol vs. Inactive Analogs

1H-Indole-3-propanol acts as a reversible inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical target for antimicrobial and anticancer therapies . This specific biochemical activity provides a clear point of differentiation from closely related indole derivatives like tryptophol (indole-3-ethanol), which has no reported DHFR inhibitory activity and is instead primarily characterized as a sedative agent [1]. The inhibition of DHFR by 1H-Indole-3-propanol blocks the synthesis of purine nucleotides, a mechanism that underpins its potential as an antimicrobial agent.

Antimicrobial Enzyme Inhibition Drug Discovery

Physicochemical Differentiation: Lipophilicity of 1H-Indole-3-propanol vs. Tryptophol

The lipophilicity of a compound, often measured by its partition coefficient (LogP), is a key determinant of its ability to cross biological membranes and interact with hydrophobic targets [1]. 1H-Indole-3-propanol (C11H13NO) has an estimated XLogP3 of 2.0, making it more lipophilic than the shorter-chain analog tryptophol (indole-3-ethanol, C10H11NO), which has an estimated XLogP3 of 1.4 [2]. This difference arises from the additional methylene group in the side chain, which increases hydrophobicity. In contrast, the oxidized analog indole-3-propionic acid (IPA, C11H11NO2) has an XLogP3 of 2.1, but its carboxylic acid moiety introduces a negative charge at physiological pH, dramatically altering its pharmacokinetic and binding properties compared to the neutral alcohol [3]. This highlights that 1H-Indole-3-propanol occupies a unique physicochemical space among its close analogs.

Drug Design Medicinal Chemistry ADME Properties

Structural Biology Utility: Indole-3-propanol Phosphate as a Validated Substrate Analog for Tryptophan Synthase

The phosphate ester of 1H-Indole-3-propanol, indole-3-propanol phosphate (IPP), is a well-characterized substrate analog for the alpha-subunit of the tryptophan synthase α2β2 complex [1][2]. It has been co-crystallized with the enzyme to study allosteric regulation and substrate binding mechanisms [1]. This is a specific application for which analogs like indole-3-acetic acid or indole-3-glycerol phosphate are used, but the propanol phosphate provides a unique tool. For instance, the crystal structure of a mutant (αD60N) tryptophan synthase complexed with IPP and L-serine was compared with the unliganded mutant enzyme to reveal allosteric roles of αAsp60 [1]. Furthermore, IPP served as a starting model for designing novel allosteric effectors [2].

Structural Biology Enzymology Crystallography

Validated Analytical Protocol: HPLC Separation of 1H-Indole-3-propanol

A specific and validated reverse-phase HPLC method has been established for the analysis of 1H-Indole-3-propanol [1]. The method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This provides a reliable and scalable protocol for laboratories requiring purity analysis or preparative separation of this compound from complex mixtures . The availability of a documented, robust analytical method reduces method development time and ensures reproducibility in quantification, which is a critical factor for quality control in both research and industrial settings.

Analytical Chemistry Quality Control Method Development

Targeted Application Scenarios for 1H-Indole-3-propanol (CAS 3569-21-9) in R&D


Scaffold for Antimetabolite Drug Discovery (e.g., DHFR Inhibitors)

1H-Indole-3-propanol serves as a starting point or fragment for the development of novel antimicrobial or anticancer agents targeting dihydrofolate reductase (DHFR). Its established activity as a reversible DHFR inhibitor, a mechanism not shared by simpler indole alcohols like tryptophol, makes it a chemically validated hit for medicinal chemistry optimization . Researchers can use this compound to build focused libraries aimed at improving DHFR inhibition potency and selectivity.

Probe for Structural and Mechanistic Enzymology of Tryptophan Synthase

The compound, particularly as its indole-3-propanol phosphate (IPP) derivative, is a critical tool for structural biologists and enzymologists investigating the tryptophan synthase α2β2 complex [1][2]. It can be used in co-crystallization studies to trap the enzyme in specific conformations, facilitating the study of allosteric regulation and the rational design of novel allosteric effectors. This is a specific niche application where the compound's utility is well-documented.

Development of Novel Indole-Based Antimicrobials

Given its reported regulatory effect on bacterial growth and its role as a DHFR inhibitor, 1H-Indole-3-propanol is a relevant building block for synthesizing and screening new antimicrobial compounds . Its moderate lipophilicity (XLogP3 of 2.0) compared to more hydrophilic (e.g., tryptophol) or charged (e.g., IPA) analogs positions it favorably for optimizing the physicochemical properties of antimicrobial leads [3].

Building Block for SAR Studies on Indole Derivatives

For medicinal chemists exploring the structure-activity relationships of indole-based compounds, 1H-Indole-3-propanol provides a specific and well-defined molecular handle. Its 3-carbon alcohol chain offers a unique combination of lipophilicity, hydrogen-bonding potential, and synthetic versatility compared to analogs with shorter (ethanol), longer (butanol), or oxidized (propionic acid) side chains [3]. This makes it an essential comparator for understanding how side-chain length and functionality impact biological activity and pharmacokinetic properties.

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